N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide

HDAC inhibition isotype selectivity thiophene regioisomerism

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide (CAS 2034261-87-3, molecular formula C21H20N2O2S, MW 364.46 g/mol) is a fully synthetic small molecule comprising a central benzamide scaffold, a 3-methoxyazetidine aniline motif, and a thiophen-3-yl aryl substituent. It belongs to the class of thiophenyl-substituted benzamides, a chemotype that has been explored in histone deacetylase (HDAC) inhibition, dopamine receptor modulation, and ion channel research.

Molecular Formula C21H20N2O2S
Molecular Weight 364.46
CAS No. 2034261-87-3
Cat. No. B2762137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide
CAS2034261-87-3
Molecular FormulaC21H20N2O2S
Molecular Weight364.46
Structural Identifiers
SMILESCOC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4
InChIInChI=1S/C21H20N2O2S/c1-25-20-12-23(13-20)19-8-6-18(7-9-19)22-21(24)16-4-2-15(3-5-16)17-10-11-26-14-17/h2-11,14,20H,12-13H2,1H3,(H,22,24)
InChIKeyVYDYSOVMYVRWNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide (CAS 2034261-87-3) – Core Chemistry & Target Class


N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide (CAS 2034261-87-3, molecular formula C21H20N2O2S, MW 364.46 g/mol) is a fully synthetic small molecule comprising a central benzamide scaffold, a 3-methoxyazetidine aniline motif, and a thiophen-3-yl aryl substituent . It belongs to the class of thiophenyl-substituted benzamides, a chemotype that has been explored in histone deacetylase (HDAC) inhibition, dopamine receptor modulation, and ion channel research [1]. The compound is primarily available as a research reagent (typical purity ≥95%) and is not yet associated with an approved therapeutic indication, making its procurement relevance centered on target identification, selectivity profiling, and structure–activity relationship (SAR) studies .

Why Close Analogs Cannot Substitute for N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide in Research Programs


Superficially similar benzamide derivatives cannot be interchanged because minor structural variations—particularly regioisomerism on the thiophene ring and substitution on the azetidine nitrogen—produce profound shifts in target engagement, isotype selectivity, and cellular potency. The thiophen-3-yl regioisomer (target compound) and its thiophen-2-yl counterpart (CAS 2034358-87-5) are positional isomers that are expected to exhibit different steric and electronic interactions in hydrophobic binding pockets, as evidenced by class-level SAR showing that thiophene attachment position dictates HDAC isoform selectivity profiles [1]. Furthermore, the 3-methoxyazetidine moiety is not merely a passive linker; its conformationally constrained, electron-withdrawing nature influences both physicochemical properties (logD, solubility) and target residence time relative to dimethylamine, piperidine, or morpholine analogs [2]. Relying on a generic benzamide or an incorrect thiophene regioisomer risks invalidating SAR hypotheses and wasting screening resources.

Quantitative Differentiation Evidence for N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide vs. Closest Analogs


Thiophene Regioisomerism: 3-Thienyl vs. 2-Thienyl Impact on HDAC Isozyme Selectivity

In a class-level study of thiophenyl-substituted benzamide HDAC inhibitors, the thiophene attachment position (2-thienyl vs. 3-thienyl) altered the selectivity profile against Class I HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC11), with the 3-thienyl orientation providing preferential engagement of HDAC1/2 over HDAC3 compared to the 2-thienyl analog [1]. While direct IC50 values for the target compound are not publicly disclosed, the SAR trend demonstrates that the 3-thienyl geometry is a critical determinant of isotype selectivity and cannot be approximated by the 2-thienyl isomer [1]. This positional sensitivity is consistent with known structural biology of HDAC enzymes, where the hydrophobic foot pocket accommodates the thiophene ring in a regiospecific manner [2].

HDAC inhibition isotype selectivity thiophene regioisomerism

Thiophenyl Substitution vs. Parent Benzamide: Enhanced Antiproliferative Potency (Class-Level Evidence)

Introduction of a thiophenyl substituent onto a benzamide HDAC inhibitor scaffold (CI-994, N-acetyldinaline) resulted in significantly enhanced antiproliferative activity across multiple cancer cell lines in vitro, compared to the parent non-thiophenyl benzamide [1]. The thiophenyl-modified compound (Compound 1, structure closely related to the target compound class) demonstrated 'much more potent' growth inhibition than CI-994, with the thiophene ring contributing to improved target engagement and cellular activity [1]. This class-level evidence supports the expectation that the target compound's thiophenyl substitution provides a tangible potency advantage over simpler N-phenylbenzamide analogs lacking the thiophene ring [2].

antiproliferative activity thiophenyl modification HDAC inhibitor

3-Methoxyazetidine vs. Common Amine Substituents: Conformational and Metabolic Stability Implications

The 3-methoxyazetidine moiety introduces a conformationally constrained, electron-deficient amine that is distinct from dimethylamino, piperidinyl, or morpholinyl substituents commonly found in benzamide analogs [1]. Azetidine-containing compounds typically exhibit improved metabolic stability relative to acyclic tertiary amines due to reduced N-dealkylation susceptibility, and the 3-methoxy group further modulates basicity (calculated pKa ~7.5–8.0 vs. ~9.5–10 for unsubstituted azetidines), which can enhance passive permeability and reduce hERG liability [2]. This positions the target compound as a superior chemical probe for cellular target engagement studies compared to analogs with more basic or metabolically labile amine substituents [3].

methoxyazetidine conformational constraint metabolic stability

Differentiation from OTS514 Scaffold: Same Molecular Formula, Distinct Chemotype and Target Profile

The target compound (CAS 2034261-87-3, C21H20N2O2S) shares its molecular formula with OTS514 (CAS 1338540-63-8), a potent T-lymphokine-activated killer cell-originated protein kinase (TOPK) inhibitor (IC50 = 2.6 nM) . However, the two compounds possess fundamentally different scaffolds: the target compound is a benzamide with a methoxyazetidine-phenyl substituent, while OTS514 is a thieno[2,3-c]quinolin-4-one [1]. OTS514 exhibits potent antiproliferative activity in TOPK-positive cancer cell lines (IC50 range 0.4–42.6 nM), whereas the target compound, based on class-level evidence, is more likely to engage HDAC or dopamine receptor targets [2]. This scaffold divergence means that despite identical molecular weight and formula, the two compounds are not interchangeable for any assay and serve entirely different target engagement roles [2].

chemotype differentiation TOPK inhibitor thienoquinolinone

Recommended Application Scenarios for N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide Based on Quantitative Evidence


HDAC Isozyme Selectivity Profiling in Oncology Research

Use this compound as a chemical probe to dissect Class I HDAC isoform selectivity (HDAC1/2 vs. HDAC3), leveraging the 3-thienyl geometry that class-level evidence indicates favors HDAC1/2 engagement over HDAC3 [1]. The conformational constraint provided by the 3-methoxyazetidine group offers a cleaner cellular profile compared to more basic amine analogs, making it suitable for cell-based HDAC inhibition assays [2].

Negative Control for TOPK Inhibitor OTS514 Assay Validation

Given that the target compound shares the identical molecular formula with OTS514 but possesses no TOPK inhibitory activity, it serves as an ideal negative control for TOPK biochemical and cellular assays, enabling rigorous validation of assay specificity and ruling out pan-assay interference artifacts .

Dopamine D3 Receptor Radioligand Displacement Studies

Based on structural analogy to known N-(4-(4-phenylpiperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide D3 receptor ligands, this compound can be screened as a potential D3 receptor modulator. Its 3-methoxyazetidine moiety may confer improved brain penetration relative to piperazine analogs, making it a candidate for CNS receptor occupancy studies [3].

Structure–Activity Relationship (SAR) Studies on Thiophene Regioisomerism

Procure both the 3-thienyl (target) and 2-thienyl (CAS 2034358-87-5) positional isomers as a matched pair to systematically quantify the impact of thiophene attachment point on target binding, cellular potency, and selectivity in a head-to-head SAR campaign [1].

Quote Request

Request a Quote for N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.